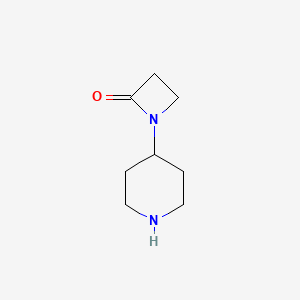

1-(Piperidin-4-yl)azetidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H14N2O |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

1-piperidin-4-ylazetidin-2-one |

InChI |

InChI=1S/C8H14N2O/c11-8-3-6-10(8)7-1-4-9-5-2-7/h7,9H,1-6H2 |

InChI Key |

VRRLAYDLCPCLMJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1N2CCC2=O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Piperidin 4 Yl Azetidin 2 One and Analogous Architectures

1 Reductive Amination Strategies for Piperidine (B6355638) Introduction

Reductive amination is a highly effective and widely used method for forming carbon-nitrogen bonds. The reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ by a suitable reducing agent to yield the target amine.

In the context of synthesizing piperidine-containing compounds, reductive amination can be applied in several ways. One common strategy is the intermolecular reductive amination between a piperidine derivative and a carbonyl-containing precursor. For example, N-benzylpiperidine can be synthesized from piperidine and benzaldehyde. To create a structure analogous to the target compound, one could envision a reaction between 4-oxopiperidine and an amino-azetidinone precursor, or more likely, the reductive amination of a suitable aldehyde-functionalized azetidinone with piperidine.

This method is also a cornerstone for the synthesis of the piperidine ring itself. Double reductive amination (DRA) on a dicarbonyl substrate is a powerful tool for accessing the piperidine skeleton in one pot. numberanalytics.com Similarly, intramolecular reductive amination of δ-amino aldehydes or ketones is a classic and efficient method for piperidine ring closure. wikipedia.org In a multi-step synthesis, a precursor containing a latent piperidine ring could be elaborated into the final 1-(piperidin-4-yl)azetidin-2-one structure, with reductive amination being a key step in forming the piperidine ring. For instance, a synthetic route might involve the reductive amination of a suitable precursor with d-glucamine (B15948) to furnish a complex molecule containing a piperidine moiety.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), as well as catalytic hydrogenation (H₂/Pd/C).

Aza-Michael Addition in Piperidine Ring Functionalization

The aza-Michael addition, a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, stands as a powerful tool for the construction and functionalization of the piperidine ring. This reaction can be employed to form the piperidine ring itself or to introduce substituents at various positions. In the context of synthesizing precursors for this compound, the aza-Michael reaction can be instrumental in preparing 4-aminopiperidine (B84694) derivatives.

A common strategy involves the double aza-Michael addition of a primary amine to a divinyl ketone, which directly furnishes a 4-piperidone. This piperidone can then be converted to a 4-amino-piperidine through reductive amination. The reaction conditions for the aza-Michael addition can be varied to control stereoselectivity, an important consideration for the synthesis of chiral drug candidates. Organocatalysis has emerged as a particularly effective approach for achieving high enantioselectivity in these transformations.

Table 1: Catalytic Systems for Aza-Michael Addition in Piperidine Synthesis

| Catalyst/Promoter | Substrate | Product Type | Key Features |

|---|---|---|---|

| Organocatalysts (e.g., prolinol derivatives) | α,β-Unsaturated aldehydes and N-Boc-amines | Substituted piperidines | High enantioselectivity |

| Lewis acids (e.g., Yb(OTf)₃) | Dienes and amines | Piperidine derivatives | Mild reaction conditions |

| Base catalysts (e.g., DBU) | Acrylates and amines | Functionalized piperidines | Efficient for simple substrates |

Detailed research findings indicate that the choice of catalyst and reaction conditions is crucial for the outcome of the aza-Michael addition. For instance, the use of chiral squaramide catalysts in the reaction of α,β-unsaturated esters with N-protected aminomalonates can lead to the formation of highly functionalized piperidine precursors with excellent diastereoselectivity.

Palladium-Catalyzed Reactions for N-Arylation or N-Alkylation of Piperidines

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry and offer a versatile platform for the N-functionalization of piperidines. While the direct formation of the N-C bond between the piperidine and azetidinone rings via this method is less common, these reactions are crucial for the synthesis of a wide array of derivatives.

The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed reaction for the N-arylation of piperidines. This reaction involves the coupling of a piperidine with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand. Similarly, N-alkylation can be achieved using alkyl halides. These methods allow for the introduction of a diverse range of substituents on the piperidine nitrogen, which can be critical for modulating the pharmacological properties of the final compound.

A potential synthetic strategy towards this compound derivatives could involve the coupling of a 4-amino-piperidine with a pre-formed azetidin-2-one (B1220530) bearing a suitable leaving group on a side chain, which is then cyclized. More commonly, the piperidine nitrogen is functionalized with a group that can be elaborated into the azetidinone ring in subsequent steps.

Table 2: Palladium-Catalyzed N-Functionalization of Piperidines

| Reaction Type | Catalyst/Ligand System | Coupling Partner | Key Features |

|---|---|---|---|

| N-Arylation (Buchwald-Hartwig) | Pd₂(dba)₃ / BINAP or other phosphine (B1218219) ligands | Aryl halides/triflates | Broad substrate scope, high yields |

| N-Alkylation | Pd(OAc)₂ / Xantphos | Alkyl halides | Milder conditions than traditional methods |

| C-H Activation/Amination | Pd(OAc)₂ / directing group | - | Direct functionalization of C-H bonds |

Research in this area has led to the development of highly active and selective catalyst systems that can operate under mild conditions and tolerate a wide range of functional groups. nih.govacs.orgacs.orgmdpi.comnih.govnih.govrsc.org

Convergent and Divergent Synthetic Routes to this compound Derivatives

The synthesis of this compound and its derivatives can be approached through both convergent and divergent strategies, providing flexibility in accessing a variety of analogs for structure-activity relationship (SAR) studies.

A convergent synthesis involves the independent synthesis of the piperidine and azetidinone moieties, which are then coupled together in a later step. A typical convergent route would involve:

Synthesis of a protected 4-aminopiperidine derivative. This can be achieved through various methods, including the aza-Michael addition followed by reductive amination as discussed previously.

Synthesis of an azetidin-2-one precursor. A common method is the Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine. The ketene can be generated in situ from an acyl chloride, and the imine can be formed from an aldehyde and a primary amine. To facilitate coupling with the piperidine, the imine precursor would contain a suitable activating group.

Coupling and deprotection. The protected 4-aminopiperidine is coupled with the azetidinone precursor, followed by the removal of any protecting groups to yield the final product.

A divergent synthesis starts from a common intermediate that is then elaborated into a library of related compounds. For the synthesis of this compound derivatives, a suitable starting point could be a protected this compound core structure. From this central scaffold, various functional groups can be introduced:

On the piperidine ring: The piperidine nitrogen can be N-alkylated or N-arylated using palladium-catalyzed methods. Substituents can also be introduced at other positions of the piperidine ring through various functionalization reactions.

On the azetidinone ring: The azetidinone ring can be substituted at the C3 and C4 positions. For example, the Staudinger reaction allows for the incorporation of a wide variety of substituents at these positions by choosing the appropriate ketene and imine precursors.

Sustainable and Efficient Synthetic Protocols for Heterocyclic Compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve efficiency. For the synthesis of this compound and its analogs, several sustainable strategies can be employed.

Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate many organic reactions, including the synthesis of β-lactams. This technique can lead to higher yields, shorter reaction times, and often cleaner reactions compared to conventional heating methods.

Table 3: Comparison of Conventional and Sustainable Methods for β-Lactam Synthesis

| Method | Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Conventional Staudinger Synthesis | Often requires stoichiometric base (e.g., triethylamine), chlorinated solvents, and sometimes cryogenic temperatures. | Well-established, broad scope. | Use of hazardous reagents, generation of stoichiometric waste. |

| Microwave-Assisted Synthesis | Shorter reaction times (minutes vs. hours), often solvent-free or in minimal solvent. | Increased efficiency, higher yields, reduced side reactions. | Requires specialized equipment, potential for localized overheating. |

| Catalytic Asymmetric Synthesis | Use of chiral catalysts (e.g., organocatalysts, metal complexes) in small amounts. | Access to enantiomerically pure compounds. | Catalyst development can be challenging and expensive. |

| Synthesis in Green Solvents | Reactions performed in water, ethanol, or ionic liquids. | Reduced environmental impact, improved safety. | Substrate solubility can be an issue, may require catalyst modification. |

By incorporating these sustainable and efficient protocols, the synthesis of this compound and its derivatives can be made more environmentally friendly and economically viable.

Chemical Transformations and Derivatization Strategies

Functionalization of the Azetidin-2-one (B1220530) Core

Substituent Effects on Azetidin-2-one Reactivity and Stability

The reactivity and stability of the azetidin-2-one ring are significantly influenced by the nature of the substituents at various positions. The ring is susceptible to hydrolysis, a reaction that is further enhanced when the β-lactam is fused to a second ring. wikipedia.org This increased reactivity is attributed to the reduced amide character of the β-lactam, where the nitrogen atom is forced into a pyramidal geometry by the ring strain, thus diminishing resonance stabilization of the amide bond and making the carbonyl carbon more ketone-like and electrophilic. wikipedia.org

The stereochemical outcome of reactions involving the formation of the β-lactam ring, such as the Staudinger cycloaddition, is dependent on several factors including the electronic properties of the ketene (B1206846) and imine substituents. nih.gov Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams, while the opposite electronic arrangement favors trans-isomers. nih.gov

Regioselective and Stereoselective Functionalization of the Four-Membered Ring

The functionalization of the azetidin-2-one ring can be achieved with a high degree of regio- and stereoselectivity. Metalation, particularly lithiation, followed by trapping with an electrophile is a key strategy for introducing substituents at specific positions. nih.gov The regioselectivity of this process is heavily dependent on the nature of the N-substituent on the azetidine (B1206935) ring. rsc.org For instance, N-alkyl-2-arylazetidines undergo ortho-lithiation on the aryl ring, whereas N-Boc protected azetidines favor α-benzylic lithiation. rsc.org

The stereoselectivity of these functionalization reactions can also be controlled. For example, the reaction of borane (B79455) with N-alkyl-2-arylazetidines shows temperature-dependent stereoselectivity, allowing for the preparation of specific azetidine-borane complexes. nih.gov Furthermore, the deprotonation of alkenyl-β-lactams with lithium diisopropylamide (LDA) and subsequent reaction with electrophiles allows for the stereoselective insertion of various functionalities exclusively at the C-3 position of the β-lactam system. researchgate.net

Ring Expansion and Contraction Reactions of Azetidin-2-ones

The strained nature of the azetidin-2-one ring makes it a versatile precursor for the synthesis of other heterocyclic systems through ring expansion and contraction reactions. nih.govrsc.org Ring expansion can be achieved through various methods, including acid-mediated reactions and transition metal catalysis. For instance, Au(I)-catalyzed ring expansion of 2-azetidinyl ynones can lead to the formation of pyrrolin-4-ones. rsc.org

Conversely, ring contraction of larger rings represents a viable route to the azetidine core. A notable example is the one-pot nucleophilic addition–ring contraction of α-bromo N-sulfonylpyrrolidinones to yield α-carbonylated N-sulfonylazetidines. acs.org This transformation proceeds via a proposed SN2 mechanism where a γ-amide anion, formed upon nucleophilic opening of the pyrrolidinone, displaces the α-bromide. acs.org The stereochemistry of the starting α-bromo pyrrolidinone can influence the reaction rate and stereochemical outcome of the resulting azetidine. acs.org

| Starting Material | Reagents | Product | Yield | Diastereomeric Ratio (dr) | Reference |

| trans-α-bromo N-sulfonylpyrrolidinone | Methanol, K₂CO₃ | trans-α-methoxycarbonyl-N-sulfonylazetidine | High | 7.3:1 | acs.org |

| cis-α-bromo N-sulfonylpyrrolidinone | Methanol, K₂CO₃ | trans-α-methoxycarbonyl-N-sulfonylazetidine | Moderate | 5.1:1 | acs.org |

Selective Ring-Opening Reactions of the β-Lactam System

The inherent ring strain of the β-lactam system makes it susceptible to selective ring-opening reactions, providing access to a variety of acyclic and heterocyclic structures. nih.govthieme-connect.com Any of the four bonds within the azetidin-2-one ring can be selectively cleaved by carefully choosing the reaction conditions and the substrate. nih.gov This versatility has established β-lactams as powerful synthetic building blocks. nih.govthieme-connect.com

Nucleophilic attack is a common method for initiating ring-opening. The regioselectivity of this attack is influenced by the substituents on the ring. magtech.com.cn For instance, in unsymmetrical azetidines, nucleophiles tend to attack carbon atoms adjacent to the nitrogen that are attached to conjugating groups like aryl or carbonyl functionalities, a preference driven by electronic effects. magtech.com.cn However, sterically demanding nucleophiles may favor attack at the less substituted carbon adjacent to the nitrogen. magtech.com.cn

Modifications of the Piperidine (B6355638) Moiety

The piperidine ring in 1-(Piperidin-4-yl)azetidin-2-one offers a secondary site for chemical modification, allowing for the diversification of the molecular scaffold.

N-Substitution Reactions on the Piperidine Nitrogen for Scaffold Diversification

The nitrogen atom of the piperidine ring is a key handle for introducing a wide range of substituents, thereby modulating the physicochemical and pharmacological properties of the molecule. nih.govresearchgate.net Common N-substitution reactions include reductive amination, amide formation, and sulfonamide formation. whiterose.ac.uk These reactions are fundamental in medicinal chemistry for exploring the chemical space around a core scaffold. whiterose.ac.uknih.gov The synthesis of highly substituted piperidine analogs with diverse biological activities often relies on the strategic functionalization of the piperidine nitrogen. ajchem-a.com

The choice of substituent can significantly impact the biological activity of the resulting compound. For example, in the development of novel glutaminase (B10826351) 1 inhibitors, systematic exploration of N-substituted piperidine analogs led to the discovery of potent and selective compounds. nih.gov Similarly, the synthesis of morpholine- and piperazine-coupled quinoxalines has demonstrated that the nature of the N-heterocycle attached to the core structure can dramatically influence cytotoxic activity. nih.gov

| Reaction Type | Reagents | Product | Significance | Reference |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | N-Alkyl piperidine | Introduces alkyl diversity | whiterose.ac.uk |

| Amide Formation | Acyl Chloride/Carboxylic Acid | N-Acyl piperidine | Creates amide linkages for property modulation | whiterose.ac.uk |

| Sulfonamide Formation | Sulfonyl Chloride | N-Sulfonyl piperidine | Provides stable sulfonamide derivatives | whiterose.ac.uk |

C-Substitutions and Stereochemical Control on the Piperidine Ring

The introduction of substituents at various positions on the piperidine ring is a key strategy for modulating the properties of this compound derivatives. The stereochemistry of these substitutions is critical, as it significantly influences the molecule's three-dimensional shape and, consequently, its interaction with biological targets.

Strategies for achieving stereochemical control during the synthesis of substituted piperidines often involve asymmetric synthesis methodologies. These can include the use of chiral auxiliaries, chiral catalysts, and stereoselective reactions. For instance, the Dieckmann cyclization of β-keto esters has been employed to create substituted piperidin-2,4-diones, which can serve as precursors to specifically substituted piperidines. ucl.ac.uk Asymmetric Michael additions, induced by chiral auxiliaries, have also been utilized to establish stereocenters on the piperidine ring with high enantiomeric purity. ucl.ac.uk

Furthermore, the hydrogenation of substituted pyridines is a common method for generating piperidine rings. The choice of catalyst and reaction conditions can influence the diastereoselectivity of the reduction, leading to specific stereoisomers. mdpi.com For example, rhodium(I) complexes with chiral bisphosphorus ligands have been used for the enantioselective asymmetric hydrogenation of unsaturated piperidinones. mdpi.com

The following table summarizes various C-substitutions on the piperidine ring and the methods used to control stereochemistry:

| Substitution Position | Substituent Type | Method for Stereochemical Control | Reference |

| C-2, C-6 | Aryl | Stereoselective synthesis | researchgate.net |

| C-3 | Alkyl | Stereoselective synthesis | researchgate.net |

| C-3 | Alkyl, Alkenyl | Diastereomer separation and stereochemical characterization | researchgate.net |

| C-2, C-3 | Alkyl, Aryl | Dieckmann cyclization | ucl.ac.uk |

| C-5, C-6 | Various | Asymmetric Michael addition with chiral auxiliary | ucl.ac.uk |

| Various | Fluoro | Dearomatization/hydrogenation with rhodium(I) complex | mdpi.com |

Conformational Analysis of Substituted Piperidine Rings and Their Impact on Molecular Recognition

The piperidine ring typically adopts a chair conformation, similar to cyclohexane. wikipedia.org However, the presence of the nitrogen atom and substituents can lead to different conformational preferences. The two primary chair conformations are distinguished by the orientation of the N-H bond, which can be either axial or equatorial. wikipedia.org The equatorial conformation is generally more stable in nonpolar solvents. wikipedia.org

Substituents on the piperidine ring significantly influence its conformational equilibrium. The size and nature of the substituent, as well as its position, determine the preferred conformation. For instance, in N-methylpiperidine, the equatorial conformation is strongly favored. wikipedia.org

Molecular mechanics calculations and NMR spectroscopy are powerful tools for studying the conformational preferences of substituted piperidines. nih.govias.ac.in These studies have shown that for 4-substituted piperidines, the conformational energies are similar to those of analogous cyclohexanes. nih.gov However, upon protonation of the piperidine nitrogen, polar substituents at the 4-position can lead to a stabilization of the axial conformer due to electrostatic interactions. nih.gov In some cases, this can even reverse the conformational preference from equatorial to axial. nih.gov

The conformation of the piperidine ring is a critical determinant of a molecule's ability to bind to a biological target. The spatial arrangement of substituents, dictated by the ring's conformation, must be complementary to the binding site for effective molecular recognition. For example, in the context of G protein-coupled receptors, the conformation of the piperidine ring can influence ligand binding affinity, with some receptors showing tolerance for different ring conformations, while for others, a specific conformation is preferred. nih.gov The introduction of bridged structures into the piperidine ring can constrain its conformation, providing valuable insights into the receptor-bound state. nih.gov

The following table outlines the conformational preferences of substituted piperidine rings and their implications:

| Substituent | Preferred Conformation | Impact on Molecular Recognition | Reference |

| N-H | Equatorial (in nonpolar solvents) | The orientation of the N-H bond can influence hydrogen bonding interactions. | wikipedia.org |

| N-Methyl | Equatorial | The bulky methyl group disfavors the axial position. | wikipedia.org |

| 4-Alkyl/Aryl | Equatorial | Similar to substituted cyclohexanes. | nih.gov |

| 4-Polar (protonated) | Axial can be stabilized or favored | Electrostatic interactions with the protonated nitrogen can alter conformational preference, affecting binding. | nih.gov |

| Bridged | Constrained (e.g., boat or twisted-chair) | Rigidity can pre-organize the molecule for optimal binding or probe the conformational requirements of a receptor. | nih.gov |

Annulation Reactions Involving the Azetidin-2-one-Piperidine Framework

Annulation reactions, which involve the formation of a new ring fused to an existing one, can be used to construct more complex polycyclic structures from the this compound scaffold. These reactions expand the chemical space accessible from this core structure, leading to novel compounds with potentially unique properties.

One example of an annulation strategy is the Robinson annulation, which can be performed on a piperidin-4-one derivative to construct a fused cyclohexenone ring. ucl.ac.uk This approach has been explored in the synthesis of complex natural product frameworks. ucl.ac.uk

Synthesis of Enantiomerically Enriched this compound Derivatives for Stereochemical Research

The synthesis of enantiomerically enriched derivatives of this compound is essential for investigating the stereochemical aspects of its biological activity and for use as chiral building blocks in further synthetic endeavors.

Several strategies can be employed to obtain enantiomerically pure compounds. One common approach is the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. For example, chiral auxiliaries have been successfully used to induce asymmetric Michael additions to form enantiopure piperidin-2,4-diones. ucl.ac.uk

Another powerful technique is the separation of diastereomers. Racemic piperidine derivatives can be reacted with a chiral resolving agent to form a mixture of diastereomers, which can then be separated by chromatography or crystallization. nih.gov Subsequent removal of the chiral auxiliary yields the individual enantiomers of the piperidine derivative. nih.gov For instance, racemic 3-(piperidin-3-yl)-1H-indole derivatives have been resolved using a chiral toluenesulfonyloxy-phenylacetic acid amide. nih.gov

The following table provides examples of methods used for the synthesis of enantiomerically enriched piperidine derivatives:

| Method | Description | Example | Reference |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated to control the stereochemistry of a reaction. | Use of Davies' chiral auxiliary for asymmetric Michael addition. | ucl.ac.uk |

| Diastereomeric Resolution | A racemic mixture is reacted with a chiral resolving agent to form diastereomers, which are then separated. | Resolution of racemic 3-(piperidin-3-yl)-1H-indoles using a chiral reagent. | nih.gov |

| Asymmetric Catalysis | A chiral catalyst is used to favor the formation of one enantiomer over the other. | Enantioselective hydrogenation of unsaturated piperidinones using a rhodium(I) complex with a chiral ligand. | mdpi.com |

Spectroscopic and Structural Elucidation of this compound Remains Undocumented in Publicly Available Scientific Literature

Despite a comprehensive search of scientific databases, patent literature, and chemical repositories, detailed experimental data for the spectroscopic and structural elucidation of the chemical compound this compound is not available in the public domain. Efforts to locate specific ¹H NMR, ¹³C NMR, two-dimensional NMR, FT-IR, and mass spectrometry data for this precise molecule have been unsuccessful.

The scientific literature contains information on related but structurally distinct compounds, such as various N-substituted azetidin-2-ones and other piperidine derivatives. For instance, studies on different azetidin-2-one (β-lactam) ring systems provide general characteristics of this functional group. Similarly, spectroscopic data for the piperidine moiety in various chemical environments are well-documented. However, the specific combination and linkage of these two ring systems in this compound, and the resulting unique spectral data, are not described in the available literature.

Consequently, an article detailing the advanced spectroscopic and structural elucidation of this compound with specific research findings and data tables, as per the requested outline, cannot be generated at this time. The absence of primary data from synthesis and characterization studies of this particular compound in published scientific papers or patents precludes a factual and scientifically accurate discussion of its specific spectroscopic properties.

Further research and publication in the field of synthetic and medicinal chemistry would be required to produce the experimental data necessary to fulfill the detailed analysis requested.

Advanced Spectroscopic and Structural Elucidation Techniques

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal evidence of a molecule's connectivity, conformation, and, for chiral compounds, its absolute configuration. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The electron density map generated from this pattern allows for the detailed mapping of atomic positions, bond lengths, and bond angles.

In the study of piperidine (B6355638) derivatives, X-ray crystallography has been instrumental in understanding their conformational preferences. For instance, the analysis of phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone revealed that the piperidine ring can adopt both chair and twisted boat conformations. researchgate.net Similarly, for a series of antimitotic 1-(3,4,5-trimethoxyphenyl)azetidin-2-ones, X-ray crystallography provided crucial insights into their solid-state structures. researchgate.net

For a hypothetical crystal of a piperidine-azetidinone compound, the crystallographic data would be presented in a detailed table, as illustrated below with data for a representative N-substituted piperidine derivative. researchgate.net

Table 1: Example Crystallographic Data for a Substituted Piperidine Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₃H₂₅NO |

| Molecular Weight | 355.46 |

| Crystal System | Triclinic |

| Space Group | P1̅ |

| a (Å) | 8.2543(7) |

| b (Å) | 10.5543(8) |

| c (Å) | 12.6184(6) |

| α (°) | 77.901(7) |

| β (°) | 71.270(2) |

| γ (°) | 70.390(5) |

| Volume (ų) | 974.3(1) |

| Z | 2 |

Data for phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone researchgate.net

This level of detail is fundamental for understanding structure-activity relationships and for the rational design of new therapeutic agents.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD) for Stereochemical Characterization

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with polarized light. Electronic Circular Dichroism (ECD) is a powerful method for determining the absolute configuration of chiral compounds in solution. It measures the difference in absorption of left and right circularly polarized light by a chromophore, the light-absorbing part of a molecule.

The azetidin-2-one (B1220530) ring, also known as a β-lactam, is a chromophore that can be analyzed by ECD. The ECD spectrum of a β-lactam is sensitive to the stereochemistry of the ring and its substituents. acs.org For example, ECD has been effectively used to study the enzymatic hydrolysis of β-lactam antibiotics, as the chiroptical properties of the intact and hydrolyzed forms differ significantly. nih.gov This technique is particularly valuable when obtaining single crystals for X-ray analysis is challenging.

The interpretation of ECD spectra is often supported by quantum chemical calculations. By comparing the experimentally measured spectrum with theoretically calculated spectra for different stereoisomers, the absolute configuration of the molecule can be confidently assigned. This combined experimental and computational approach is a cornerstone of modern stereochemical analysis.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. This analysis is crucial for validating the empirical formula of a newly synthesized molecule, ensuring its purity and confirming that the correct product has been obtained.

The process typically involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and quantified. From these quantities, the percentage of each element in the original sample can be calculated.

In the synthesis of novel azetidinone and piperidine derivatives, elemental analysis is routinely reported as a key characterization data point. researchgate.netjocpr.commdpi.com The experimentally determined elemental composition is compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's identity.

Table 2: Example of Elemental Analysis Data for a Piperidine-Containing Compound

| Element | Calculated (%) | Found (%) |

|---|---|---|

| C | 61.21 | 61.48 |

| H | 5.14 | 5.51 |

| N | 21.41 | 21.74 |

Data for 2-(Furan-2-yl)-5-(4-benzylpiperazin-1-yl)thiazolo[5,4-d]pyrimidin-7-amine nih.gov

This method, while traditional, remains an indispensable tool in synthetic chemistry for the initial and fundamental verification of a compound's composition.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies on Molecular Geometry and Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For 1-(Piperidin-4-yl)azetidin-2-one, these studies would involve optimizing the molecule's three-dimensional structure to find its most stable geometric arrangement (lowest energy state).

Key parameters that would be determined include:

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles they form, which are crucial for defining the molecular shape.

Dihedral Angles: These define the rotation around bonds and are critical for understanding the molecule's conformational possibilities.

Electronic Properties: Calculations would reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These properties are key to predicting reactivity and intermolecular interactions.

While no specific DFT studies on this compound are available, research on related 2,6-diaryl-1-(prop-2-yn-1-yl)piperidin-4-one oximes has utilized DFT calculations to confirm their chair conformation and structural features determined by X-ray crystallography. nih.gov Such an approach would be directly applicable to determine the preferred geometry of this compound.

Table 1: Hypothetical Data from a Quantum Chemical Analysis of this compound

| Property | Predicted Value/Description | Significance |

| Optimized Geometry | Piperidine (B6355638) ring in a chair conformation; Azetidinone ring nearly planar. | Determines the molecule's overall shape and how it can interact with biological targets. |

| HOMO-LUMO Gap | Energy difference between frontier orbitals. | Indicates chemical reactivity and electronic stability. |

| Electrostatic Potential | Negative potential around the carbonyl oxygen and nitrogen atoms. | Highlights regions likely to engage in hydrogen bonding or electrostatic interactions. |

| Dipole Moment | A calculated vector value. | Quantifies the overall polarity of the molecule, affecting solubility and interactions. |

Note: The data in this table is illustrative and represents the type of information that would be generated from a quantum chemical study.

Mechanistic Pathway Elucidation through Computational Modeling of Reactions

Computational modeling can be employed to map out the step-by-step mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, such as the Staudinger cycloaddition, or its potential degradation pathways, like the hydrolysis of the β-lactam ring. mdpi.com

By calculating the energy of reactants, transition states, and products, a reaction energy profile can be constructed. This profile helps to:

Identify the most likely reaction pathway.

Determine the rate-limiting step.

Understand the role of catalysts.

Predict the stereochemical outcome of a reaction.

Studies on the synthesis of other azetidin-2-ones have used computational methods to understand the stereoselectivity of the Staudinger reaction, providing insights into why certain isomers are formed preferentially. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This is critical in drug discovery for identifying potential drug candidates. If this compound were to be investigated as a potential inhibitor of a specific enzyme (e.g., a bacterial penicillin-binding protein or a human enzyme), docking studies would be the first step. researchgate.netnih.gov

Following docking, Molecular Dynamics (MD) simulations can be performed. MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-target complex. rsc.orgrsc.org These simulations can:

Assess the stability of the predicted binding pose from docking. nih.gov

Identify key amino acid residues involved in the interaction. rsc.org

Calculate the binding free energy, which provides a more accurate estimate of binding affinity.

For instance, in studies of other azetidin-2-one (B1220530) derivatives, docking and MD simulations have been used to propose binding modes within the active site of the epidermal growth factor receptor (EGFR), identifying crucial interactions that stabilize the complex. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies based on Computational Insights

QSAR and SAR are methods used to correlate a molecule's chemical structure with its biological activity.

SAR (Structure-Activity Relationship) provides qualitative insights. For example, by synthesizing and testing a series of analogs of this compound, one could determine that adding a specific chemical group at a particular position increases activity. researchgate.net

QSAR (Quantitative Structure-Activity Relationship) builds a mathematical model that quantitatively links structural properties (descriptors) to activity. nih.gov Computational descriptors can include electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) properties.

A QSAR model, once validated, can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. QSAR studies have been successfully applied to various azetidine (B1206935) and piperidine derivatives to design compounds with enhanced activity, such as antimalarial azetidine-2-carbonitriles and antiarrhythmic pyrrolidin-2-one agents. nih.govnih.gov

Table 2: Example of Descriptors Used in QSAR Studies Applicable to this compound Derivatives

| Descriptor Type | Example Descriptor | Information Provided |

| Electronic | Partial charge on carbonyl oxygen | Relates to hydrogen bond accepting capacity. |

| Steric | Molecular Volume | Describes the size and shape of the molecule. |

| Topological | Wiener Index | Encodes information about molecular branching. |

| Lipophilic | LogP | Predicts how the compound partitions between water and an organic solvent. |

Conformational Analysis of the this compound Scaffold and its Derivatives

Conformational analysis aims to identify the different spatial arrangements (conformers) of a molecule and their relative energies. The this compound scaffold has flexibility, primarily due to the piperidine ring and the single bond connecting the two rings.

The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the substituents can exist in either axial or equatorial positions, leading to different conformers. Computational methods can predict the energy difference between these conformers. nih.gov Studies on 4-substituted piperidines have shown that electrostatic interactions can significantly influence the preference for axial or equatorial conformers. nih.gov The conformation of the molecule is critical as it dictates the shape presented to a biological target, and only one conformer may be active. nih.gov

In Silico Screening and Virtual Library Design for Scaffold Exploration

In silico (computational) screening involves using a computer to screen large databases of virtual compounds to identify those that are most likely to bind to a drug target. If the this compound scaffold were identified as a promising starting point, a virtual library could be designed around it. nih.gov

This involves:

Defining points of chemical diversity on the scaffold (e.g., the nitrogen of the piperidine ring, the azetidinone ring).

Enumerating a large number of virtual derivatives by attaching various chemical fragments at these points.

Screening this virtual library against a target protein using high-throughput molecular docking.

Filtering the results based on predicted binding affinity, drug-likeness properties (like Lipinski's Rule of Five), and predicted ADME (Absorption, Distribution, Metabolism, Excretion) properties. nih.govresearchgate.net

This process allows chemists to explore a vast chemical space efficiently and focus on synthesizing only the most promising candidates.

Role As Versatile Building Blocks and Synthetic Intermediates

1-(Piperidin-4-yl)azetidin-2-one as a Synthon for Complex Organic Molecules

The compound this compound is a highly useful synthon, or building block, in the field of organic synthesis. Its value stems from the presence of two key reactive sites: the four-membered β-lactam (azetidin-2-one) ring and the secondary amine within the piperidine (B6355638) ring. This dual functionality allows for a wide array of chemical modifications. The strained β-lactam ring is susceptible to ring-opening reactions, which can generate gamma-amino acid derivatives. Concurrently, the nitrogen atom on the piperidine ring can be readily functionalized through various reactions, including acylation, alkylation, and sulfonylation. This orthogonal reactivity enables the stepwise and controlled construction of more elaborate molecular architectures, making it a key intermediate in the synthesis of complex molecules.

Applications in the Construction of Fused, Spirocyclic, and Bridged Heterocyclic Systems

The distinct structure of this compound lends itself to the synthesis of intricate heterocyclic systems that are highly sought after in medicinal chemistry due to their three-dimensional and novel structures.

Fused Systems: This scaffold can be used to create fused heterocyclic systems. nih.govnih.govresearchgate.netekb.egbeilstein-journals.orgresearchgate.net For example, a functional group can be introduced onto the piperidine nitrogen, which can then undergo an intramolecular cyclization with the azetidinone ring, resulting in a new fused ring system. nih.gov

Spirocyclic Systems: The piperidine ring serves as an excellent anchor for the construction of spirocycles. nih.govnih.govwhiterose.ac.uk This can be achieved by forming a new ring at the piperidine's 4-position, creating a spirocyclic junction. The synthesis of such spiro-compounds is a significant area of research in drug discovery. nih.gov

Bridged Systems: The scaffold can also be elaborated into bridged bicyclic structures. researchgate.netnih.gov This is typically achieved through multi-step sequences, such as a ring-closing metathesis reaction involving substituents placed on the piperidine ring, to form a bridge across the ring. researchgate.net

Development of Diverse Chemical Libraries Based on the Azetidin-2-one-Piperidine Scaffold

The azetidin-2-one-piperidine framework is considered a privileged scaffold in medicinal chemistry, as it is found in numerous biologically active compounds. mdpi.comthieme-connect.comarizona.eduresearchgate.net This makes it an ideal starting point for creating diverse chemical libraries for high-throughput screening in drug discovery. nih.govnih.gov By systematically altering the substituents at various positions on both the azetidinone and piperidine rings, a vast number of analogues can be generated. This diversity-oriented synthesis approach allows for the comprehensive exploration of the chemical space around the core scaffold, significantly enhancing the chances of discovering new hit and lead compounds. nih.gov

Below is a table illustrating the potential for diversification on the this compound scaffold:

| Modification Site | Type of Reaction | Potential Functional Groups Introduced |

|---|---|---|

| Piperidine Nitrogen | Acylation, Alkylation, Sulfonylation, Reductive Amination | Amides, Tertiary Amines, Sulfonamides, Various N-Substituents |

| Azetidinone C3-Position | Enolate Alkylation, Aldol Reactions | Alkyl, Aryl, and other Carbon-based side chains |

Utilization in Non-Clinical Research Probe Development for Mechanistic Studies

Derivatives of this compound are valuable tools in non-clinical research for probing biological processes and understanding enzyme mechanisms. nih.govnih.govresearchgate.net By attaching reporter molecules, such as fluorescent tags or biotin, to the scaffold, researchers can create chemical probes. These probes can be used in a variety of experimental settings. For example, a fluorescently labeled version could be used to visualize the cellular location of a target protein, while a biotinylated derivative could be used in affinity purification experiments to identify the protein's binding partners. Such probes are instrumental in elucidating the mechanism of action of potential drugs and for the fundamental study of biological pathways.

Role in Scaffold Hopping and Lead Optimization Strategies in Chemical Research

The this compound structure plays a significant role in modern medicinal chemistry strategies like scaffold hopping and lead optimization. nih.govnih.gov

Scaffold Hopping: This strategy involves replacing the central core of a known active compound with a structurally different but functionally similar scaffold. The aim is to discover new chemical series with improved properties, such as better potency, reduced side effects, or a more favorable intellectual property position. The rigid, three-dimensional nature of the azetidinone-piperidine scaffold makes it an excellent candidate for such endeavors, as it can mimic the spatial arrangement of other cyclic systems. nih.gov

Lead Optimization: After an initial "hit" compound is identified through screening, lead optimization is the process of refining its chemical structure to improve its drug-like properties. nih.gov The this compound scaffold is highly amenable to this process due to its multiple points for chemical modification. thieme-connect.com For example, substituents on the piperidine ring can be altered to fine-tune solubility and pharmacokinetic properties, while modifications to the azetidinone ring can be used to enhance binding affinity and selectivity for the biological target. nih.gov

Future Research Directions and Emerging Paradigms

Exploiting Novel Reaction Methodologies for Enhanced Synthetic Efficiency and Atom Economy

A primary focus for future research will be the development of more efficient and sustainable methods for synthesizing the 1-(piperidin-4-yl)azetidin-2-one core and its derivatives. While classical methods like the Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine are foundational for β-lactam synthesis, they often require harsh conditions or generate significant waste. rsc.orgresearchgate.netmdpi.com

Future efforts will likely concentrate on catalyst-driven innovations that improve reaction efficiency and adhere to the principles of green chemistry. The concept of atom economy, which prioritizes the maximum incorporation of starting materials into the final product, is a key challenge for organic synthesis. researchgate.net Cycloaddition reactions are inherently atom-economical, making them a continued area of interest for β-lactam construction. uokerbala.edu.iq Research into novel catalysts, including transition metals and organocatalysts, aims to lower the energy barrier for these reactions, allowing them to proceed under milder conditions and with greater functional group tolerance. The use of activating agents like propylphosphonic anhydride (B1165640) (T3P®) or cyanuric chloride has already shown promise in making ketene-imine cycloadditions cleaner and more efficient. researchgate.net

| Reaction Type | Key Features | Potential for Improvement | Relevant Compounds |

| Staudinger Cycloaddition | [2+2] reaction of an imine and a ketene. researchgate.net | Development of novel catalysts to improve stereoselectivity and reduce waste. researchgate.net | Substituted Azetidin-2-ones |

| Enolate-Imine Condensation | Forms β-lactam ring with high efficiency. uokerbala.edu.iq | Exploring new base and solvent systems for milder reaction conditions. | Phenyl Azetidin-2-ones |

| Catalyst-Free Cycloadditions | Visible-light-driven or thermal reactions. thieme-connect.de | Enhancing scalability and substrate scope. | Spirocyclic β-Lactams |

Development of Advanced Stereoselective Synthesis for this compound Derivatives

The biological activity of chiral molecules is often dictated by their specific stereochemistry. For the this compound scaffold, which possesses multiple potential stereocenters, the development of advanced stereoselective synthetic methods is paramount. The spatial arrangement of substituents on both the azetidinone and piperidine (B6355638) rings can dramatically influence how the molecule interacts with biological targets. bohrium.com

Future research will move beyond classical resolution techniques towards more sophisticated asymmetric catalytic methods. This includes the use of chiral catalysts, auxiliaries, or substrates to control the formation of specific stereoisomers during the key ring-forming steps. thieme-connect.de For instance, employing chiral imines in Staudinger reactions can induce high stereoselectivity in the resulting β-lactam product. bohrium.com The Kinugasa reaction, particularly asymmetric variations, also presents a powerful tool for accessing enantiomerically enriched β-lactams. thieme-connect.de The goal is to develop robust and predictable methods that provide access to all possible stereoisomers of a given derivative, enabling a thorough investigation of the structure-activity relationship.

Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research

To accelerate the discovery process, the synthesis of this compound derivatives is poised for integration with modern automation technologies. Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batches, offers numerous advantages, including enhanced safety, reproducibility, and scalability. durham.ac.uk This technology is particularly well-suited for handling reactive intermediates and performing multi-step syntheses in a streamlined fashion. thieme-connect.dedurham.ac.uk

Automated synthesis platforms can combine flow reactors with robotic liquid handlers and purification systems, enabling the rapid generation of large libraries of compounds. bepls.com For example, an automated system could be programmed to vary the substituents on both the piperidine and azetidinone rings, producing hundreds of unique analogs for high-throughput screening. This approach dramatically shortens the timeline for lead identification and optimization in drug discovery programs. bepls.comresearchgate.net The synthesis of radiolabeled derivatives, such as those containing Fluorine-18 for Positron Emission Tomography (PET) imaging, has already benefited from automated modules that ensure rapid and safe production. nih.govresearchgate.net

Application of Machine Learning and Artificial Intelligence in Scaffold Design and Reaction Prediction

| AI/ML Application | Description | Potential Impact on Research |

| Retrosynthesis Prediction | AI algorithms propose synthetic pathways for target molecules. mit.educhemrxiv.org | Discovery of more efficient or novel routes; reduced development time. |

| Reaction Outcome Prediction | ML models predict the success, yield, or selectivity of a reaction. rsc.org | Minimized experimental failures; accelerated optimization. |

| De Novo Drug Design | Generative models create novel molecular structures with desired properties. | Exploration of new chemical space around the core scaffold. |

| Property Prediction | Models forecast physical, chemical, or biological properties. researchgate.net | Prioritization of synthetic targets for specific applications. |

Exploration of New Non-Clinical Applications for the Azetidin-2-one-Piperidine Scaffold in Chemical Biology and Materials Science

Beyond its potential in medicinal chemistry, the unique structural and chemical properties of the this compound scaffold make it a candidate for applications in chemical biology and materials science.

In chemical biology, the strained four-membered β-lactam ring can act as a reactive handle. It can be used to design activity-based probes (ABPs) that covalently bind to the active site of specific enzymes, such as serine hydrolases, allowing for their detection and functional study within complex biological systems. acs.orgnih.govacs.org By attaching a reporter tag (like a fluorophore or a clickable alkyne group) to the piperidine moiety, researchers can create tools to visualize enzyme activity in living cells. nih.govchimia.ch

In materials science, the piperidine ring is a known building block for polymers, resins, and advanced materials like perovskites. scbt.comnih.gov The incorporation of the polar, rigid azetidin-2-one (B1220530) unit could introduce unique properties, such as altered thermal stability, conductivity, or self-assembly behavior. Derivatives could be explored as monomers for novel polymers or as organic structure-directing agents in the synthesis of crystalline materials like zeolites. merckmillipore.comsigmaaldrich.com

Multi-Component Reactions for Rapid Generation of Molecular Diversity

Multi-component reactions (MCRs), where three or more starting materials combine in a single step to form a complex product, are exceptionally powerful tools for generating molecular diversity. researchgate.netacs.org These reactions are highly convergent and atom-economical, making them ideal for building libraries of structurally varied compounds. acs.orgum.edu.mt

The Ugi four-component reaction is a prominent example of an MCR that has been successfully used to synthesize β-lactam-containing molecules. bohrium.comnih.govmdpi.com By using a β-amino acid as one of the components, the reaction can directly construct the azetidin-2-one ring. researchgate.netscribd.com Applying this strategy to the this compound scaffold would involve using derivatives of 4-aminopiperidine (B84694) as the amine component. By systematically varying the other three inputs (an aldehyde, a carboxylic acid, and an isocyanide), researchers could rapidly produce a vast and diverse library of decorated scaffolds, which is highly desirable for drug discovery screening. nih.govdoi.org

Bio-Inspired Synthesis and Mimicry of Natural Product Architectures

Nature is a master architect of complex and biologically active molecules. Bio-inspired synthesis seeks to emulate the strategies that nature uses to build intricate structures, often from simple starting materials. nih.govpnas.org Many natural products, such as indole (B1671886) alkaloids, possess polycyclic architectures that are challenging to create using traditional synthetic methods. nih.gov

Future research could focus on using the this compound scaffold as a starting point for bio-inspired synthetic cascades. The functional groups on both rings can be used to initiate cyclization reactions that build additional rings, mimicking the biosynthetic pathways of complex alkaloids. acs.org This approach not only provides access to novel and complex molecular architectures but can also lead to the discovery of compounds with unexpected biological activities. For instance, a bio-inspired library based on this scaffold could be screened for its ability to resensitize drug-resistant bacteria to existing β-lactam antibiotics, a strategy that has shown promise with other tricyclic molecules. nih.govmjima.orgscispace.com

Q & A

How can synthetic routes for 1-(Piperidin-4-yl)azetidin-2-one be optimized to improve yield and purity in academic settings?

Answer: Key steps include optimizing reaction conditions (e.g., solvent choice, temperature, and catalyst loading) and purification methods. For example, flash column chromatography with silica gel (40–63 µm) or aluminum oxide (63–200 µm) is effective for isolating intermediates . Characterization via / NMR, IR spectroscopy, and mass spectrometry ensures structural fidelity. Evidence from related azetidin-2-one syntheses suggests that cyclization reactions under inert atmospheres (e.g., nitrogen) reduce side-product formation .

What advanced techniques are recommended for resolving structural ambiguities in this compound derivatives?

Answer: X-ray crystallography using SHELXL for refinement is critical for unambiguous structural determination, particularly for resolving stereochemistry and hydrogen-bonding networks . Graph set analysis (e.g., Etter’s formalism) helps interpret hydrogen-bonding patterns in crystals, which influence physicochemical properties . For non-crystalline samples, 2D NMR (e.g., NOESY, HSQC) can clarify spatial arrangements of substituents .

How should researchers design experiments to assess the biological activity of this compound in preclinical models?

Answer: Use rodent models (e.g., mice or rats) with intraperitoneal (IP) dosing (e.g., 0.3 mg/kg) to evaluate analgesic or anti-inflammatory effects . Pair behavioral assays (e.g., hot-plate tests) with biochemical analyses (e.g., ELISA for cytokine levels). Include control groups treated with vehicle or reference compounds (e.g., ibuprofen) to validate specificity. Pharmacokinetic studies (e.g., HPLC-MS for plasma concentration) should correlate dosing with efficacy .

What methodologies address stability and degradation pathways of this compound under varying storage conditions?

Answer: Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) and monitor degradation via HPLC-UV or LC-MS. Common degradation products include hydrolyzed piperidine rings or oxidized azetidinone moieties . For lab-scale storage, recommend airtight containers with desiccants at −20°C to minimize hydrolysis.

How can contradictory pharmacological data (e.g., efficacy vs. toxicity) be resolved for this compound?

Answer: Cross-validate results using orthogonal assays (e.g., in vitro enzyme inhibition vs. in vivo efficacy). For toxicity discrepancies, perform dose-response studies (e.g., 0.1–10 mg/kg) and histopathological analyses. Adjust pharmacokinetic parameters (e.g., half-life, bioavailability) using computational models to identify optimal therapeutic windows .

What crystallographic challenges arise when analyzing this compound, and how are they mitigated?

Answer: Twinning and weak diffraction are common due to flexible piperidine-azetidinone linkages. Use high-resolution synchrotron data and SHELXL’s TWIN/BASF commands for refinement . For hydrogen-bonding ambiguities, employ Hirshfeld surface analysis to quantify intermolecular interactions .

How can structure-activity relationships (SAR) be systematically explored for this scaffold?

Answer: Synthesize analogs with substitutions at the piperidine nitrogen or azetidinone carbonyl. Test in vitro (e.g., receptor-binding assays) and in silico (e.g., molecular docking with AutoDock Vina). Use multivariate statistical models (e.g., QSAR) to correlate substituent electronegativity or steric bulk with activity .

What analytical strategies resolve spectral data contradictions (e.g., unexpected NMR shifts)?

Answer: Verify solvent purity (e.g., deuterated DMSO vs. CDCl) and probe dynamic effects (e.g., rotamers) via variable-temperature NMR. For complex mixtures, employ hyphenated techniques like LC-NMR or DOSY to isolate signals .

How do in vitro and in vivo metabolic profiles of this compound differ, and what implications arise for experimental design?

Answer: In vitro liver microsome assays often underestimate in vivo metabolism due to extrahepatic enzymes or transporter effects. Use tandem mass spectrometry (LC-MS/MS) to identify metabolites in plasma and urine. For discrepancies, incorporate cytochrome P450 inhibition/induction studies .

What computational approaches predict the interaction of this compound with biological targets?

Answer: Molecular dynamics (MD) simulations (e.g., GROMACS) model ligand-receptor binding over time. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometries and electrostatic potentials. Validate predictions with SPR (surface plasmon resonance) for binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.